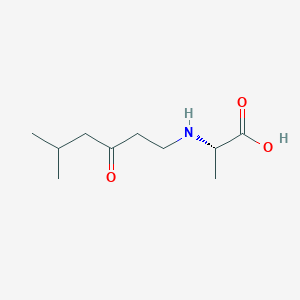
N-(5-Methyl-3-oxohexyl)alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Methyl-3-oxohexyl)alanine is an alanine derivative.
This compound is a natural product found in Cycas circinalis with data available.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
N-(5-Methyl-3-oxohexyl)alanine has shown promise in the development of novel therapeutic agents. Its derivatives have been synthesized and evaluated for their biological activities, particularly in anticancer research. For instance, compounds derived from amino acids, including alanine derivatives, have demonstrated significant inhibitory effects on tumor cell proliferation. In one study, derivatives exhibited IC50 values that indicate strong cytotoxicity against various cancer cell lines, suggesting that modifications to the alanine structure can enhance its efficacy as an anticancer agent .
Biochemical Pathways
The compound plays a role in metabolic pathways involving amino acids and their derivatives. Research has indicated that alanine derivatives can influence insulin resistance and metabolic disorders. For example, dietary interventions using amino acid peptides have shown beneficial effects on glucose metabolism and insulin sensitivity in animal models . This suggests that this compound could be explored further for its regulatory effects on metabolic pathways.
Drug Design and Delivery
This compound can serve as a building block for more complex molecules in drug design. The incorporation of this compound into larger molecular frameworks can enhance solubility and bioavailability of drugs. Studies have shown that amino acid derivatives can improve the pharmacokinetic properties of therapeutic compounds, making them more effective in clinical settings . For instance, the synthesis of BODIPY-amino acid conjugates has been explored for applications in bioimaging and cancer phototherapy, indicating a versatile application of amino acid derivatives like this compound .
Case Study 1: Anticancer Activity
A series of alanine derivatives were synthesized to evaluate their anticancer properties against various cancer cell lines. The study found that specific modifications to the alanine structure significantly enhanced the compounds' cytotoxic effects. For example, one derivative showed an IC50 value of 5.5 μM against HepG2 cells, indicating potent anticancer activity . This highlights the potential of this compound as a scaffold for developing new anticancer therapies.
Case Study 2: Metabolic Regulation
In a study investigating the effects of mung bean peptides on insulin resistance, it was noted that certain amino acids play a critical role in regulating glucose metabolism. The findings suggested that dietary supplementation with specific peptides could alleviate insulin resistance in high-fat diet-induced obesity models . This underscores the importance of amino acid derivatives like this compound in metabolic research and potential therapeutic applications for metabolic disorders.
| Compound Name | Structure Modification | IC50 (μM) | Target Cell Line |
|---|---|---|---|
| This compound | None | - | - |
| Derivative A | Methyl group addition | 5.5 | HepG2 |
| Derivative B | Hydroxyl group introduction | 6.6 | SK-OV-3 |
| Derivative C | Alkyl chain extension | 7.1 | H22 (tumor-bearing mice) |
Table 2: Effects on Metabolic Parameters
| Treatment Group | Fasting Blood Glucose (mmol/L) | Insulin Sensitivity Index |
|---|---|---|
| Control | 6.41 | - |
| High-Fat Diet | 9.62 | - |
| High-Fat Diet + N-(5-Methyl...) | 8.00 | Improved |
Eigenschaften
Molekularformel |
C10H19NO3 |
|---|---|
Molekulargewicht |
201.26 g/mol |
IUPAC-Name |
(2S)-2-[(5-methyl-3-oxohexyl)amino]propanoic acid |
InChI |
InChI=1S/C10H19NO3/c1-7(2)6-9(12)4-5-11-8(3)10(13)14/h7-8,11H,4-6H2,1-3H3,(H,13,14)/t8-/m0/s1 |
InChI-Schlüssel |
VHHUMCJOXTZJOX-QMMMGPOBSA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)NCCC(=O)CC(C)C |
Kanonische SMILES |
CC(C)CC(=O)CCNC(C)C(=O)O |
Synonyme |
N-(3'-one-5'-methyl)hexylalanine N-(5-methyl-3-oxohexyl)alanine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















